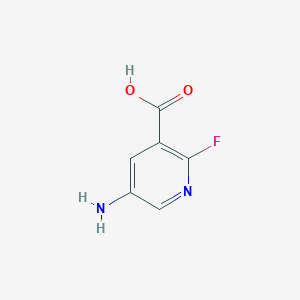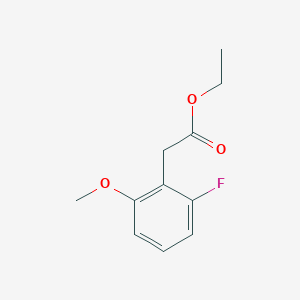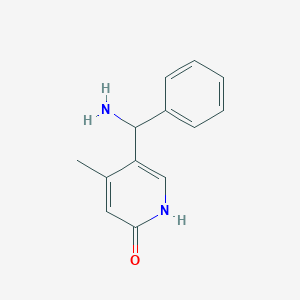
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with an amino group, a phenylmethyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-2-pyridone with benzylamine under acidic conditions, followed by reduction and subsequent functional group transformations. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters and the use of green chemistry principles can further enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-one.
Reduction: Formation of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure with a pyrazole ring instead of a pyridine ring.
4-Methyl-2-pyridone: Lacks the amino and phenylmethyl groups but shares the pyridine core.
Benzylamine: Contains the phenylmethyl group but lacks the pyridine ring.
Uniqueness
5-(Amino(phenyl)methyl)-4-methylpyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
5-[amino(phenyl)methyl]-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-12(16)15-8-11(9)13(14)10-5-3-2-4-6-10/h2-8,13H,14H2,1H3,(H,15,16) |
InChIキー |
NZALABKEVQOPQX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC=C1C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


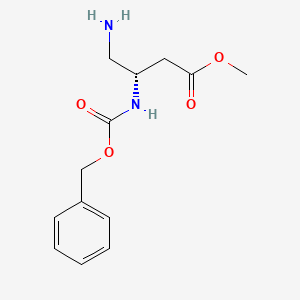

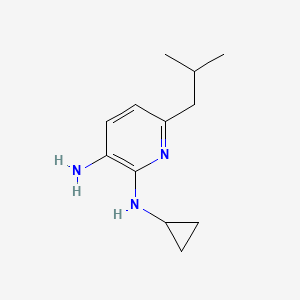
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
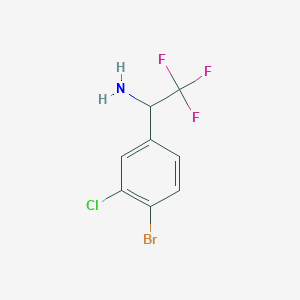
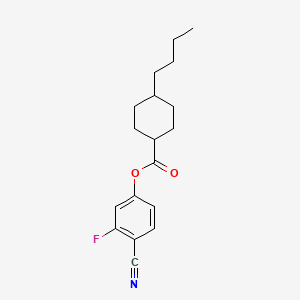

![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
